

Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-iodopiperidine-1-carboxylate*

Cat. No.: *B1311319*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 4-iodopiperidine-1-carboxylate**, a key building block in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical properties, experimental protocols for its synthesis and application, and relevant safety information.

Chemical Identity and Properties

The compound, commonly referred to as 1-Boc-4-iodopiperidine, is officially named **tert-butyl 4-iodopiperidine-1-carboxylate** according to IUPAC nomenclature.^[1] It is a derivative of piperidine, a common scaffold in drug discovery, with an iodine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl 4-iodopiperidine-1-carboxylate	[1]
CAS Number	301673-14-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ INO ₂	[1] [2]
Molecular Weight	311.16 g/mol	[1] [2]
Appearance	White to pale brown crystalline powder or low melting solid	[2]
Melting Point	35-48 °C	[2]
Boiling Point	318.8 ± 35.0 °C (Predicted)	[2]
Density	1.50 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in water; Soluble in methanol	[2]
Purity	>97.0% (by GC)	

| Storage Conditions | Refrigerate (0-10°C), keep in a dark place, sealed in dry conditions.[\[2\]](#)[\[3\]](#)

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Table 2: Spectroscopic Data

Technique	Data Description	Source(s)
¹ H NMR	Spectra are available from commercial suppliers and in literature for reaction products. [4]	[4] [5]
¹³ C NMR	Spectra are available from commercial suppliers. [5] [6]	[5] [6]

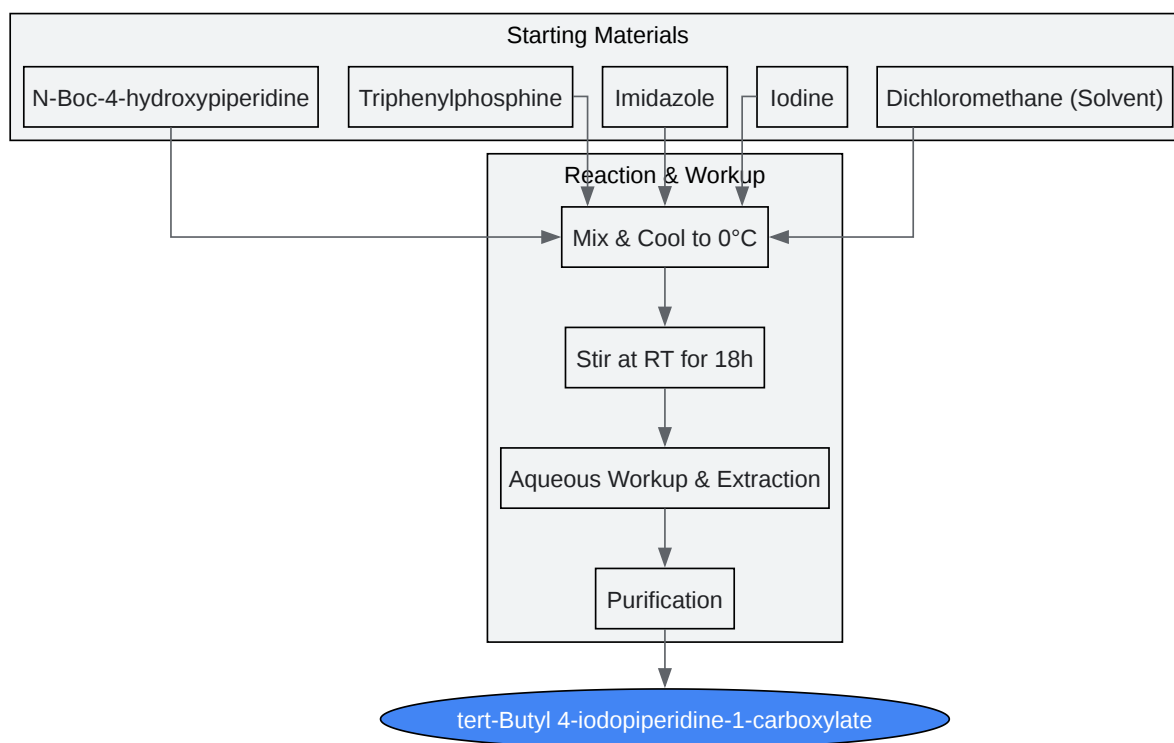
| Mass Spectrometry | Monoisotopic Mass: 311.03823 Da.[1] Various adducts have been predicted.[7] |[1][7] |

Experimental Protocols

A common method for the synthesis of **tert-butyl 4-iodopiperidine-1-carboxylate** involves the iodination of its corresponding alcohol precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate.
[2]

General Procedure:

- Dissolve N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (e.g., 200 mL).[2]
- To this solution, add triphenylphosphine (1.3 eq, e.g., 16.9 g, 64.6 mmol) and imidazole (1.5 eq, e.g., 5.07 g, 74.5 mmol) sequentially.[2]
- Cool the reaction mixture to 0°C using an ice bath.[2]
- Slowly add iodine (1.2 eq, e.g., 15.1 g, 59.6 mmol) in portions.[2]
- After the addition is complete, allow the mixture to warm to room temperature and stir for 18 hours.[2]
- Upon completion, dilute the reaction with water and extract the product with diethyl ether.[2]
- Combine the organic layers and wash sequentially with water and saturated sodium chloride solution.[2]
- Dry the organic layer over anhydrous sodium sulfate.[2]
- Remove the solvent under reduced pressure. The residue can be ground with hexane to remove triphenylphosphine oxide byproducts.[2]
- After filtration, concentrate the filtrate under reduced pressure to yield the final product, which can be obtained as a colorless oil.[2] A reported yield for this procedure is 93%.[2]



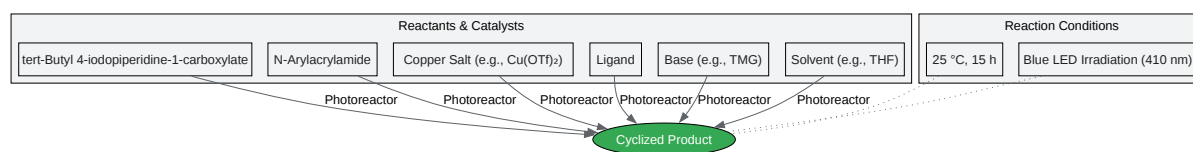
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Synthesis workflow for **tert-butyl 4-iodopiperidine-1-carboxylate**.

This compound serves as a key reactant in various coupling reactions, including copper-catalyzed radical cascade cyclizations for the synthesis of complex nitrogen-containing heterocycles.[4]

General Procedure for Reaction Optimization:

- In a nitrogen-filled glove box, add a copper salt (e.g., $\text{Cu}(\text{OTf})_2$, 5-10 mol%) and a ligand (e.g., L1, 5-10 mol%) to an oven-dried 10 mL reaction vial containing a solvent (e.g., THF, 1 mL).[4]
- Stir the resulting mixture for 5 minutes.[4]
- Sequentially add a base (e.g., 1,1,3,3-Tetramethylguanidine, 1.8 equiv), N-Arylacrylamide (1.0 equiv), and **tert-butyl 4-iodopiperidine-1-carboxylate** (1.5 equiv).[4]
- Seal the vial with a screwed cap and place it in a photoreactor under irradiation from 6W LEDs (e.g., 410 nm).[4]
- Stir the mixture at 25 °C for 15 hours.[4]
- Quench the reaction with water and extract with ethyl acetate.[4]
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate in vacuo for purification by column chromatography.[4]



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Workflow for a copper-catalyzed radical cascade cyclization reaction.

Safety and Handling

Tert-butyl 4-iodopiperidine-1-carboxylate is considered hazardous.[3]

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if swallowed.[1][3]
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Use in a well-ventilated area or fume hood. Avoid dust formation, ingestion, and inhalation.[3]
- Stability and Storage: The compound is stable under recommended storage conditions but is light-sensitive.[3] Store in a tightly closed container in a dry, well-ventilated, and refrigerated place, protected from light.[3]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[3]
- Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

This guide is intended for use by qualified professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[3]

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- To cite this document: BenchChem. [Technical Guide: Tert-butyl 4-iodopiperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311319#tert-butyl-4-iodopiperidine-1-carboxylate-iupac-name]

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